molecular formula C9H13NO3 B11909814 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione CAS No. 165683-59-0

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione

Cat. No.: B11909814
CAS No.: 165683-59-0
M. Wt: 183.20 g/mol
InChI Key: YLZMAWLSABHQDE-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, like this one, are recognized as privileged structures in drug discovery . Their inherent three-dimensionality and conformational rigidity can lead to fine-tuned interactions with biological targets, often resulting in enhanced binding affinity, selectivity, and improved pharmacokinetic properties . Related azaspiro compounds have demonstrated a wide range of significant biological activities in scientific literature, including potential for the treatment of obesity and type 2 diabetes through the inhibition of acetyl-CoA carboxylase (ACC) , as well as antitumor effects through the modulation of key pathways like JAK2/STAT3 . The distinct structure of this compound, featuring oxygen and nitrogen heteroatoms within its spiro-fused ring system, makes it a valuable and versatile intermediate for organic synthesis and the development of novel bioactive molecules . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165683-59-0

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-oxa-3-azaspiro[5.5]undecane-2,11-dione

InChI

InChI=1S/C9H13NO3/c11-7-3-1-2-4-9(7)5-6-10-8(12)13-9/h1-6H2,(H,10,12)

InChI Key

YLZMAWLSABHQDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC(=O)O2)C(=O)C1

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 3 Azaspiro 5.5 Undecane 2,7 Dione and Analogous Structures

Classical and Contemporary Approaches to Spiro[5.5]undecane Ring Systems

The construction of the spiro[5.5]undecane skeleton, the core of the target molecule, can be achieved through a variety of synthetic routes. These methods range from classical cyclization reactions to more contemporary cascade processes, each offering unique advantages in terms of efficiency and stereocontrol.

Cyclization Reactions for Spiro[5.5]undecane Formation

Cyclization reactions are fundamental to the synthesis of spirocyclic compounds. A notable approach involves an alkynylation/dearomative cyclization sequence. For instance, the reaction of salicylaldehyde (B1680747) with an alkyne, promoted by dimethylzinc, followed by acid-mediated dearomative cyclization, provides a direct route to the spiro[5.5]undecane framework. rsc.org This method is particularly effective for creating an all-carbon quaternary spirocenter.

Another powerful strategy is the tandem conjugate addition/dipolar cycloaddition cascade. This has been successfully employed in the synthesis of azaspiro[5.5]undecane systems. The reaction of a cyclohexanone (B45756) oxime with a bis(phenylsulfonyl)-1,3-butadiene derivative leads to a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047). Subsequent reductive cleavage of the N-O bond yields the desired azaspiro[5.5]undecane core. nih.gov This approach has been pivotal in the formal total synthesis of natural products like (±)-perhydrohistrionicotoxin. nih.gov

Furthermore, multicomponent domino reactions that involve a Knoevenagel condensation, Michael addition, and subsequent cyclization have been developed for the synthesis of various spiro compounds under microwave irradiation, often using ionic liquids as catalysts. nih.gov These one-pot procedures offer an efficient and environmentally benign route to complex spirocyclic systems.

Cyclization Strategy Key Features Example Application Reference
Alkynylation/Dearomative CyclizationForms all-carbon quaternary spirocenters.Synthesis of spiro[5.5]undecane frameworks from salicylaldehydes. rsc.org
Conjugate Addition/Dipolar CycloadditionCreates azaspiro[5.5]undecane systems.Formal total synthesis of (±)-perhydrohistrionicotoxin. nih.gov
Knoevenagel/Michael/Cyclization Domino ReactionOne-pot, microwave-assisted synthesis.Synthesis of various spiro compounds with potential anticancer activity. nih.gov

Michael Addition Strategies in Spiro-Compound Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of spirocycles. A one-pot synthesis of 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by Lewis acids. banglajol.info The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which then undergoes cyclization to form the spiro compound. banglajol.info

Double Michael addition reactions provide an efficient route to nitrogen-containing spiro heterocycles. For example, the reaction of 1,5-diaryl-1,4-pentadien-3-one with active methylene (B1212753) compounds like barbituric acid or thiobarbituric acid derivatives in the absence of a catalyst can yield 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their thioxo-analogs in high yields. rsc.org

Cascade reactions involving Michael additions are also prominent. An organocatalytic Michael-Michael-aldol cascade has been developed for the synthesis of spirooxindole derivatives in good yields and with high stereoselectivity. rsc.org Similarly, an asymmetric tandem Michael addition/interrupted Nef reaction of nitromethane (B149229) with oxindole-derived alkenes has been used to synthesize enantiomerically enriched spiro-polycyclic oxindoles. acs.org

Michael Addition Approach Reactants Product Type Reference
Lewis Acid-Catalyzed Michael ReactionDimedone and trans,trans-diarylideneacetonesSpiro[5.5]undecane-triones banglajol.info
Double Michael Addition1,5-Diaryl-1,4-pentadien-3-one and barbituric acid derivatives2,4-Diazaspiro[5.5]undecane-tetraones rsc.org
Organocatalytic Michael-Michael-Aldol CascadeVarious heterocycles and enalsSpirooxindole derivatives rsc.org
Asymmetric Tandem Michael Addition/Interrupted Nef ReactionNitromethane and oxindole-derived alkenesSpiro-polycyclic oxindoles acs.org

Prins Cascade Cyclization for Spiro-System Construction

The Prins cascade cyclization is a powerful tool for the construction of complex cyclic ethers. A notable application is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govacs.org This novel process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govacs.orgresearchgate.net This was the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. nih.govacs.orgresearchgate.net The reaction proceeds smoothly and offers a direct route to these specific hetero-spirocyclic systems.

Reductive Transformations for Saturated Spirocycles

Reductive methods are crucial for the synthesis of fully saturated spirocycles, which are often the desired final products in medicinal chemistry applications. Reductive lithiation and subsequent cyclization of N-Boc α-amino nitriles is a stereoselective method for forming spirocyclic heterocycles. nih.gov While the formation of the alkyllithium intermediate can have varying selectivity, the final stereochemical outcome is determined during the cyclization step. nih.gov

Another key reductive transformation is the cleavage of N-O bonds in isoxazolidine intermediates, which are often formed through cycloaddition reactions. As mentioned earlier, treatment of such bicyclic adducts with reagents like sodium amalgam (5% Na/Hg) effectively cleaves the N-O bond to furnish the corresponding saturated azaspiro[5.5]undecane. nih.gov

N-Acylation and Intramolecular Alkylation Pathways

N-acylation and intramolecular alkylation are classical and widely used methods for constructing nitrogen-containing spirocycles. researchgate.net These strategies are often employed in the final ring-closing step of a synthetic sequence. The general approach involves the synthesis of a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic center, which then undergo an intramolecular reaction to form the spirocyclic system. These methods are fundamental in the assembly of a wide variety of spirocyclic scaffolds. researchgate.net

Fusion and Redox Reactions in Spiro[5.5]undecane Synthesis

Fusion reactions, such as the Diels-Alder reaction, provide a powerful means to construct the spiro[5.5]undecane framework. For example, the total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane core, utilized a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) to form a key spiro ketone intermediate. nih.govmdpi.com

Photoredox-mediated dearomative annulation cascades represent a modern approach to synthesizing highly congested spiro-compounds. researchgate.net This method can involve the formation of an acyl radical, which then undergoes a 6-exo-trig cyclization, followed by a single-electron transfer (SET)/protonation sequence to generate spiro-chromanone products. researchgate.net

Catalytic and Advanced Methodologies for 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione Scaffolds

Modern organic synthesis provides several powerful tools for constructing spirocyclic frameworks. Catalytic reactions, in particular, offer advantages in terms of efficiency, selectivity, and environmental compatibility. These approaches often involve transition metals or unique reagents like hypervalent iodine to facilitate complex bond formations.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of intricate molecular structures. While direct metal-catalyzed synthesis for the specific this compound is not extensively documented, analogous structures have been successfully synthesized using these methods. For instance, palladium catalysts featuring chiral phosphoramidite (B1245037) ligands have been employed in the asymmetric cyanoamidation of tethered alkenes to create all-carbon quaternary stereocenters in 3,3-disubstituted oxindoles. researchgate.net

In a relevant example, a copper-catalyzed intramolecular cyclization was used to synthesize 1-oxa-4-azaspiro researchgate.networktribe.comdeca-6,9-diene-3,8-dione derivatives. nih.gov This reaction involved treating N-(4-hydroxyphenyl)-2-hydroxyacetamide with reagents like phenyliodine(III) diacetate (PIDA) in the presence of a copper catalyst to induce the spirocyclization. nih.gov Such metal-catalyzed approaches, which also include cycloisomerization and metal carbenoid insertions, are pivotal for building various azepinone scaffolds and other spiroheterocycles. researchgate.net

Table 1: Examples of Metal-Catalyzed Synthesis of Spiro Compounds

Catalyst/Reagent Starting Material Type Product Type Ref.
Palladium with Chiral Ligands Alkene-tethered Cyanoformamide 3,3-Disubstituted Oxindoles researchgate.net

Hypervalent iodine(III) reagents have emerged as powerful tools for oxidative cyclization reactions, particularly in the synthesis of spiroheterocycles. nih.gov A key strategy involves the oxidative dearomatization of phenols. beilstein-journals.org This method has been successfully applied to the synthesis of spirooxazolines, which are structurally related to the 1-oxa-3-azaspiro[5.5]undecane core. worktribe.comthieme-connect.com

The typical reaction involves treating phenol-containing amides with a hypervalent iodine(III) reagent, which can be pre-formed, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), or generated in situ. beilstein-journals.orgthieme-connect.com A common catalytic system uses a simple iodoarene like 4-iodotoluene (B166478) in the presence of a terminal oxidant such as m-chloroperbenzoic acid (m-CPBA). researchgate.netbeilstein-journals.org The proposed mechanism involves the activation of the phenolic oxygen by the iodine(III) species, followed by an intramolecular cyclization of the tethered amide onto the aromatic ring to form the spirocyclic product. researchgate.net This methodology is notable for its mild conditions and tolerance of various functional groups on the amide component, including aryl, alkyl, and heteroaryl derivatives. thieme-connect.com

This approach is not limited to five-membered rings; six-membered dihydrooxazine derivatives can also be accessed, demonstrating the versatility of hypervalent iodine-mediated spirocyclization. thieme-connect.com

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates.

A three-component, one-pot procedure has been developed to assemble the spiroisoxazoline nucleus from commercially available starting materials, yielding the final products in high yields often without the need for chromatographic purification. nih.gov Another example involves the reaction of isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives to produce 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene scaffolds. nih.gov Similarly, the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a dipolarophile provides an efficient, catalyst-free route to spirooxindoles. rsc.org

Domino reactions have also been instrumental in synthesizing related spiro systems. A notable example is the Prins cascade cyclization, which has been used to create 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.org This process involves the coupling of aldehydes with a substrate containing both a homoallylic alcohol and a tethered alcohol, triggering a bicyclization to form the complex spiro framework in a single step. acs.org Such sequences are highly valuable for rapidly building molecular complexity from simple precursors. researchgate.net

Table 2: Examples of Multicomponent/Domino Reactions in Spiro-Synthesis

Reaction Type Key Reactants Product Scaffold Ref.
Three-Component Reaction Isocyanide, Acetylenic Ester, Isoxazolone derivative 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene nih.gov
Three-Component Reaction Secondary α-amino acid, Acetylenedicarboxylate, Methyleneoxindole Spiro[indoline-3,2′-pyrrolizine] rsc.org

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern synthesis, particularly for biologically active molecules. The development of stereoselective methods to access chiral spirocycles like 1-oxa-3-azaspiro[5.5]undecane derivatives is therefore of high importance.

Significant progress has been made in the enantioselective synthesis of spirolactams using hypervalent iodine chemistry. By employing chiral C₂-symmetric iodoarenes as pre-catalysts, an asymmetric oxidative spirocyclization of phenols can be achieved. beilstein-journals.org This approach has been used to cyclize N-methyl-N-(2-naphthyl)-2-naphthamides into the corresponding spiro compounds in high yields and with enantiomeric excesses reaching up to 84%. beilstein-journals.org The chiral catalyst, generated in situ from the chiral iodoarene and an oxidant, directs the cyclization to favor one enantiomer over the other.

Furthermore, asymmetric synthesis routes have been developed for related spirocyclic systems like 1,8-diazaspiro[5.5]undecane. researchgate.net These methods often rely on key steps that generate iminium salts from functionalized α-amino nitriles, followed by an intramolecular nucleophilic alkylation that sets the spirocyclic stereocenter. researchgate.net These strategies highlight the potential for achieving high levels of stereocontrol in the synthesis of complex azaspirocyclic structures.

Structural Elucidation and Conformational Analysis of 1 Oxa 3 Azaspiro 5.5 Undecane 2,7 Dione

Spectroscopic Characterization Techniques in Spirocyclic Chemistry

Spectroscopic methods are indispensable for the initial identification and structural elucidation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms and their connectivity.

For a molecule like 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione, ¹H NMR would reveal the number of unique protons, their multiplicity (splitting patterns), and their integration (ratio). The chemical shifts would be indicative of the electronic environment; for instance, protons adjacent to the oxygen and nitrogen heteroatoms or the carbonyl groups would be expected to appear at a lower field (higher ppm).

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbonyl carbons would be highly deshielded (typically >170 ppm), while the spiro carbon would also have a characteristic shift. Analysis of ¹³C NMR data for related spiro compounds, such as 1,7-dioxaspiro[5.5]undecanes, has been instrumental in their structural and stereochemical assignments. sigmaaldrich.com

While specific NMR data for the target compound is unavailable, a related compound, 3-Azaspiro[5.5]undecane-2,4-dione, has been characterized by ¹H and ¹³C NMR. nih.gov Another similar compound, 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione, has also been analyzed using various spectroscopic techniques including NMR. bldpharm.com

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Spirocyclic Compounds

Compound Atom Predicted Chemical Shift (ppm)
3-Azaspiro[5.5]undecane-2,4-dione ¹H Varies based on position
3-Azaspiro[5.5]undecane-2,4-dione ¹³C Varies based on position
9-Oxa-1-azaspiro[5.5]undecane-2,4-dione ¹H Varies based on position

Note: This table is illustrative. Actual experimental values would be required for a definitive structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, the key functional groups are the lactam and ketone carbonyl groups (C=O), the N-H bond of the lactam, and the C-O-C ether linkage.

The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups, likely in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide clues about the ring strain and electronic environment. The N-H stretching vibration of the lactam would typically appear as a broad band in the range of 3200-3400 cm⁻¹. The C-O-C stretching of the oxa-spiro ring would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.

For the related compound 3-Azaspiro[5.5]undecane-2,4-dione, IR spectra have been recorded using both KBr wafer and Attenuated Total Reflectance (ATR) techniques. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Lactam) 3200-3400
C=O Stretch (Ketone) 1700-1725
C=O Stretch (Lactam) 1670-1700

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₉H₁₃NO₃), the expected monoisotopic mass would be calculated with high precision. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, cleavage of the spirocyclic ring system would lead to characteristic fragment ions, helping to confirm the connectivity of the molecule. For the related compound 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, the monoisotopic mass is reported as 183.08954 Da. uni.lu

Table 3: Calculated Mass Spectrometric Data for this compound

Parameter Value
Molecular Formula C₉H₁₃NO₃
Monoisotopic Mass 183.08954 Da

X-ray Crystallography for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, an X-ray crystal structure would unambiguously confirm the spirocyclic nature of the compound and the relative stereochemistry of the substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and carbonyl groups, which dictate the crystal packing.

While a crystal structure for the target compound is not available, a stereoselective synthesis of an azaspiro[5.5]undecane derivative involved the use of X-ray crystallography to determine the stereochemistry of a key intermediate. nih.gov This highlights the importance of this technique in confirming the three-dimensional arrangement of complex spirocyclic systems.

Computational Chemistry and Molecular Modeling of this compound

In the absence of experimental data, computational chemistry provides a powerful means to predict the structural and electronic properties of molecules. Using methods such as Density Functional Theory (DFT), it is possible to calculate the optimized geometry, conformational energies, and spectroscopic properties of this compound.

Computational studies on similar spirocyclic systems have been used to analyze their chemical reactivity and structural properties. acs.org For the target compound, molecular modeling could be employed to:

Predict the most stable conformation of the two six-membered rings.

Calculate the rotational barriers around key single bonds.

Simulate the NMR and IR spectra to aid in the interpretation of experimental data.

Investigate the electronic properties, such as the distribution of molecular orbitals (HOMO and LUMO), to understand its reactivity. acs.org

These computational insights, when combined with the available spectroscopic data for related compounds, can provide a robust and detailed understanding of the structural and conformational landscape of this compound, guiding future experimental work.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of a molecule from first principles. For this compound, DFT calculations would be employed to determine its most stable three-dimensional geometry. This involves optimizing the molecular structure to find the lowest energy conformation.

Furthermore, electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Molecular Docking and Dynamics Simulations

While specific molecular docking studies for this compound are not documented, this computational technique is crucial for predicting the binding affinity and mode of interaction between a ligand (the spiro compound) and a biological target, typically a protein. For instance, studies on similar scaffolds like 1-oxa-9-azaspiro[5.5]undecane have utilized molecular docking to optimize structures for antituberculosis activity by targeting the MmpL3 protein. osi.lv

In a hypothetical docking simulation, the 3D structure of this compound, obtained from DFT calculations, would be placed into the binding site of a target protein. The software would then explore various orientations and conformations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). This process identifies the most probable binding pose and estimates the binding energy, which correlates with the inhibitory potential of the compound.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking. This offers a more realistic view of the binding event in a simulated physiological environment.

Theoretical Descriptors in Structure-Activity Relationship Studies (e.g., WHIM, GETAWAY, TPSA, LogP)

Theoretical molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity.

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA generally corresponds to lower membrane permeability.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property is critical for solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics of a potential drug.

WHIM (Weighted Holistic Invariant Molecular) descriptors are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution based on statistical indices calculated from the projection of atoms along principal axes.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors are also 3D descriptors that encode information about the molecular geometry, topology, and atomic properties, effectively mapping the 3D structure onto a numerical vector.

These descriptors, once calculated for this compound, could be used in QSAR models to predict its biological activity based on data from analogous compounds.

Below is a table of hypothetical and comparative theoretical descriptors.

DescriptorPredicted Value for this compoundComparative Value (3-Azaspiro[5.5]undecane-2,4-dione)
Molecular Weight ~197.21 g/mol 181.23 g/mol
TPSA ~66.1 Ų46.2 Ų
XLogP3 ~ -0.51.6

Chemical Reactivity and Derivatization of 1 Oxa 3 Azaspiro 5.5 Undecane 2,7 Dione

Oxidation and Reduction Pathways of the Spiro[5.5]undecane Skeleton

There is no specific information in the reviewed literature detailing the oxidation or reduction pathways for the 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione skeleton. While general methods for the oxidation of aldehydes and the reduction of lactams are well-established, their application to this specific molecule has not been documented. nih.govmdma.ch For instance, research on related azaspiro[5.5]undecane systems has described reductive cleavage of nitrogen-oxygen bonds, but these were on different precursors and did not feature the dione (B5365651) functionality present in the target molecule. nih.gov

Nucleophilic Substitution and Functional Group Interconversions

The reactivity of this compound towards nucleophilic substitution and other functional group interconversions remains uncharacterized. Studies on different isomers, such as 1-oxa-9-azaspiro[5.5]undecane derivatives, show that nucleophilic substitution can be a viable method for derivatization, for example, by reacting with purine (B94841) derivatives. researchgate.net However, the different placement of the nitrogen and oxygen atoms in the spirocyclic core of this compound would significantly alter the electronic environment and, consequently, the reactivity, making direct comparisons speculative.

Ring-Opening Reactions and Rearrangements

Detailed studies concerning the ring-opening reactions and potential rearrangements of the this compound scaffold are absent from the current scientific literature. The presence of both a lactone and a lactam ring suggests potential sites for hydrolytic or reductive ring-opening, but experimental data is required to confirm these possibilities and to determine the regioselectivity of such reactions.

Regioselective and Chemoselective Transformations

The regioselective and chemoselective transformations of this compound have not been investigated. The molecule possesses multiple reactive sites, including two carbonyl groups (a lactone and a lactam) and an N-H group, which could, in theory, allow for selective modifications. However, without experimental studies, any discussion on the selectivity of such transformations would be conjectural.

Design and Synthesis of this compound Libraries for Research Applications

There are no published reports on the design or synthesis of chemical libraries based on the this compound scaffold. The development of such libraries is a common strategy in drug discovery to explore the structure-activity relationships of a new chemical entity. rsc.org The synthesis of libraries of related compounds, such as 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, has been reported, highlighting the interest in spirocyclic scaffolds for applications like carbonic anhydrase inhibition. researchgate.net

Advanced Applications and Future Research Directions in 1 Oxa 3 Azaspiro 5.5 Undecane 2,7 Dione Chemistry

Utility as Building Blocks for Complex Molecular Architectures

The spirocyclic core, particularly the oxa-azaspiro[5.5]undecane framework, serves as a valuable building block in synthetic chemistry due to its inherent three-dimensionality and structural novelty. researchgate.net This rigid scaffold allows for precise spatial orientation of functional groups, a critical feature in the design of complex molecules and bioactive compounds. The synthesis of derivatives of the related 1-oxa-9-azaspiro[5.5]undecane has been employed to create libraries of compounds for biological screening. researchgate.net For instance, these frameworks have been used as the starting point for synthesizing derivatives of ciprofloxacin, a well-known antibiotic, by attaching the spirocyclic moiety to the fluoroquinolone core. researchgate.netresearchgate.net

The development of synthetic methodologies for preparing spirocyclic systems is an active area of research, driven by the increasing interest in less planar molecules in fields like medicinal chemistry. researchgate.net The preparation of related 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives has been documented as part of efforts to create scaffolds that mimic ATP (adenosine triphosphate) to probe the binding sites of protein kinases. researchgate.net The versatility of these spirocyclic building blocks allows chemists to explore three-dimensional chemical space, a significant advantage over traditional flat aromatic structures in the quest for novel molecular functions. researchgate.net

Contributions to Materials Science Research

The unique topology of spiro-compounds, where two rings are connected by a single common atom, imparts properties that are highly desirable in materials science. This has led to their investigation in fields ranging from organic electronics to magnetic materials.

Spirocyclic frameworks are particularly noteworthy in the development of organic semiconductors, especially for applications in organic light-emitting diodes (OLEDs). acs.org The defining feature of a spiro-compound is its three-dimensional structure, which forces two molecular halves into a perpendicular arrangement. acs.org This orthogonal and rigid structure effectively hinders the close packing and crystallization that can plague thin films of organic materials, leading to enhanced morphological stability. acs.org Furthermore, the doubling of molecular weight at the spiro junction contributes to a higher glass transition temperature (Tg), which is crucial for the durability and operational lifespan of OLED devices. acs.org

The classic spiro block, 9,9'-spiro-bifluorene (SBF), is a prime example that has been widely used to construct host materials for phosphorescent OLEDs (PhOLEDs). acs.org The spiro-architecture helps in designing ambipolar host materials that can balance the injection and transport of both holes and electrons, leading to more efficient devices. acs.org The orthogonal arrangement innately separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in some designs, which is beneficial for developing materials for thermally activated delayed fluorescence (TADF) OLEDs. acs.org While research has not specifically detailed the use of 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione, its core spirocyclic dione (B5365651) structure suggests potential as a building block for new semiconductor materials with tailored electronic properties and high morphological stability.

Spirocyclic nitroxyl (B88944) radicals (SNRs) are a class of stable organic paramagnetic compounds that have garnered significant attention for the design of molecular magnets. nih.gov The presence of a spiro junction in the molecule provides increased stability. nih.gov More importantly, the rigid spiro-fused core fixes the mutual position and orientation of nitroxide moieties, which is a key factor in controlling magnetic interactions. nih.gov

Theoretical and experimental studies have shown that the magnetic properties of nitroxide-based materials are highly dependent on the molecular structure, particularly the arrangement of the paramagnetic N-O groups in the crystal lattice. acs.org Diradicals built on spirocyclic frameworks are of particular interest because their structural features can enforce an orthogonal arrangement of the singly occupied molecular orbitals (SOMOs) of the two radical centers. This orthogonality can lead to a triplet ground state and intramolecular ferromagnetic interactions. nih.gov While some spirocyclic diradicals have shown predominantly antiferromagnetic interactions in the solid state, Density Functional Theory (DFT) calculations have indicated that individual molecules may possess a triplet ground state, highlighting the delicate balance between intra- and intermolecular forces. nih.gov The development of high-spin nitroxide polyradicals is a key goal in organic magnetism, and spirocyclic scaffolds are an attractive platform for achieving the strong ferromagnetic coupling needed for these applications. rsc.org

Roles in Catalysis and as Catalyst Carriers

The application of spirocyclic compounds in catalysis is an emerging area. Research has demonstrated that metal catalysts can be employed to synthesize these complex structures. For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized via a key metal-catalyzed intramolecular oxidative cyclization step. nih.gov The study optimized reaction conditions using catalysts such as copper and rhodium acetate (B1210297) to achieve high yields. nih.gov

Furthermore, spirocyclic frameworks themselves can be products of catalyzed reactions designed to be efficient and reusable. A ytterbium (Yb)/chitosan nano-catalyst was found to be effective for the synthesis of substituted piperidine (B6355638) formations, which are components of the azaspiro[5.5]undecane system. researchgate.net This highlights a green chemistry approach where the catalyst shows good reusability. researchgate.net While direct use of this compound as a catalyst or carrier has not been reported, the synthesis of its parent scaffold often involves catalytic steps, and the structural rigidity of the spiro-system offers potential for its development into a chiral ligand or catalyst scaffold in asymmetric synthesis.

Exploration of Novel Chemical Scaffolds for Bioactive Compound Development

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which allows for novel interactions with biological targets compared to traditional flat molecules. researchgate.net The 1-oxa-9-azaspiro[5.5]undecane scaffold, a close isomer of the title compound, has been the focus of significant medicinal chemistry research.

A notable application is the development of potent antituberculosis agents. osi.lvscispace.com Researchers have synthesized a range of derivatives based on the 1-oxa-9-azaspiro[5.5]undecane scaffold that act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. osi.lv Optimization of these structures, guided by molecular docking, has led to compounds with high activity against both antibiotic-sensitive and multiresistant strains of the bacterium. osi.lv

This same scaffold has been explored for other therapeutic targets. Derivatives have been designed as inhibitors of soluble epoxide hydrolase (sEH) and as agonists for the free fatty acid 1 (FFA1 or GPR40) receptor, which is a target for type II diabetes. researchgate.netresearchgate.net Additionally, 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides have been synthesized and investigated as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various diseases. researchgate.net Similarly, related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess moderate to potent antitumor activity against several human cancer cell lines. nih.govnih.gov The success of these related spirocyclic systems underscores the potential of the this compound core as a novel scaffold for the development of future bioactive compounds.

Table 1: Examples of Bioactive Spirocyclic Scaffolds and Their Targets

Spirocyclic Scaffold Therapeutic Target/Application Reference(s)
1-Oxa-9-azaspiro[5.5]undecane MmpL3 protein (Antituberculosis) osi.lvscispace.com
1-Oxa-9-azaspiro[5.5]undecane Carbonic anhydrase (CA) inhibitors researchgate.net
1-Oxa-9-azaspiro[5.5]undecane-4-amine Soluble epoxide hydrolase (sEH) inhibitors researchgate.net
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Antitumor (various cancer cell lines) nih.govnih.gov
3,9-Diazaspiro[5.5]undecane GABAA receptor antagonists soton.ac.uk

Theoretical and Computational Predictions for Expanded Applications of this compound Systems

Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a crucial role in predicting the properties and guiding the synthesis of novel spirocyclic systems. For materials science applications, theoretical studies can elucidate the relationship between molecular structure and magnetic properties. acs.org For instance, DFT calculations employing periodic boundary conditions have been used to study nitroxide molecular crystals, providing insight into the intermolecular interactions that govern whether a material will be ferromagnetic or antiferromagnetic. acs.org Such calculations are essential for designing new magnetic materials, as they can predict how chemical modifications will affect the electronic structure and magnetic coupling. acs.org

In the context of bioactive compounds, computational techniques such as molecular docking are used to predict how a molecule will bind to a biological target. This was a key step in the optimization of 1-oxa-9-azaspiro[5.5]undecane-based inhibitors of the MmpL3 protein. osi.lv High-throughput synthesis combined with computational techniques allows for rapid optimization studies, accelerating drug development. researchgate.net

For this compound specifically, theoretical and computational studies would be invaluable. DFT calculations could predict its molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO/LUMO energy levels), which would inform its potential use in organic semiconductors. Similarly, computational modeling could predict its binding affinity to various enzymes and receptors, suggesting avenues for its development as a novel bioactive scaffold. These predictive studies are a critical first step to unlock the full potential of this and other unexplored spirocyclic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione?

  • Methodological Answer : Multi-component condensation reactions are effective for synthesizing spirocyclic compounds. For example, coupling aromatic aldehydes with nitriles and isobutyraldehyde in the presence of concentrated sulfuric acid can yield structurally similar spirocycles. Reaction conditions (e.g., solvent, temperature) and aromatic substitution patterns significantly influence yields. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and purity . Alternative routes involve cyclization of tetrahydropyran derivatives with bromo- or fluoro-alkanes under basic conditions (e.g., K₂CO₃ in DMF), which requires precise stoichiometric control to avoid side products .

Q. Which analytical techniques are recommended for characterizing this compound and its diastereomers?

  • Methodological Answer :

  • Chromatography : Preparative HPLC or column chromatography (e.g., using MeOH/MeCN gradients) resolves diastereomers, as demonstrated for structurally similar spirocycles .
  • Spectroscopy : ¹H/¹³C NMR identifies ring conformations and substituent positions. For example, sp³-hybridized carbons in the spirocyclic core show distinct signals between δ 20–50 ppm. IR spectroscopy confirms lactam (C=O stretch ~1650–1750 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, with fragmentation patterns aiding structural elucidation .

Q. How is the biological activity of this compound typically assessed in enzyme inhibition studies?

  • Methodological Answer : Target-specific assays (e.g., soluble epoxide hydrolase [sEH] inhibition) use fluorogenic substrates to measure enzymatic activity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics. Dose-response curves (IC₅₀ values) are generated using serial dilutions, with controls for non-specific binding. Structural analogs with modified substituents (e.g., benzyl groups) are tested to identify critical pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents (e.g., hydroxyl, halogen, or aryl groups) at positions 3, 7, or 9 to assess impact on target binding. For example, 9-benzyl derivatives show enhanced sEH inhibition due to hydrophobic interactions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., MmpL3 or GABA receptors). Energy minimization and molecular dynamics simulations (e.g., GROMACS) refine interactions, prioritizing candidates for synthesis .
  • Comparative Assays : Test analogs against structurally related spirocycles (e.g., 3-azaspiro[5.5]undecanes) to evaluate selectivity .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues.
  • Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to in vivo efficacy.
  • Dose Adjustments : Compensate for rapid clearance by optimizing dosing regimens (e.g., sustained-release formulations) .

Q. What strategies address stability challenges in aqueous or physiological buffers?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at varying pH (3–9) and temperatures (25–40°C). Monitor degradation via HPLC-UV and LC-MS to identify hydrolytic or oxidative pathways.
  • Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to enhance solubility and protect labile functional groups (e.g., lactams) .

Q. How do computational methods aid in predicting spirocyclic compound reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reaction Pathway Modeling : Transition state analysis (IRC) for ring-opening or cyclization steps identifies kinetically favorable pathways .

Q. What experimental approaches validate spirocyclic ring conformations?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves bond angles and torsional strain. For example, triclinic crystal systems (space group P1) are common in spirocycles .
  • Dynamic NMR : Variable-temperature ¹H NMR detects ring-flipping barriers, with coalescence temperatures indicating conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.